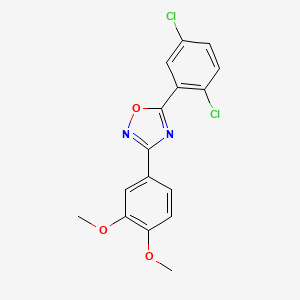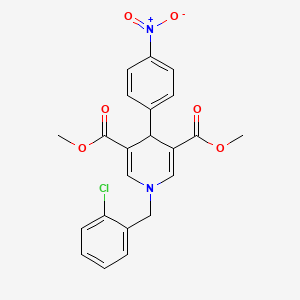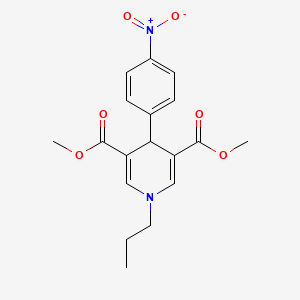![molecular formula C16H13Cl2IN2O2 B3546564 2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide](/img/structure/B3546564.png)
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide
Übersicht
Beschreibung
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chlorine, iodine, and amide functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, a benzene derivative, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The amine groups are acylated with propanoyl chloride to form the corresponding amides.
Halogenation: Chlorine and iodine atoms are introduced through halogenation reactions using reagents like thionyl chloride and iodine monochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of halogen atoms enhances its binding affinity and specificity, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide
- 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-5-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2IN2O2/c1-2-15(22)20-10-4-6-13(18)14(8-10)21-16(23)11-7-9(19)3-5-12(11)17/h3-8H,2H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUZGWALBBVZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B3546483.png)
![2-[4-(acetylamino)phenoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3546493.png)

![N-(4-ethylphenyl)-2-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B3546509.png)


![N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B3546539.png)
![2-chloro-1-{4-[(2-methoxyphenoxy)methyl]phenoxy}-4-nitrobenzene](/img/structure/B3546544.png)
![N-(2-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3546554.png)
![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546560.png)
![dimethyl 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546565.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B3546575.png)
![3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3546584.png)
![3-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3546596.png)
